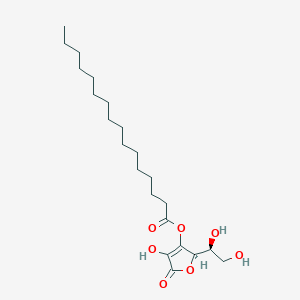

Palmitoyl ascorbate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H38O7 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hexadecanoate |

InChI |

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(25)28-21-19(26)22(27)29-20(21)17(24)16-23/h17,20,23-24,26H,2-16H2,1H3/t17-,20+/m0/s1 |

InChI Key |

DLPACQFCRQUOOZ-FXAWDEMLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@@H]1[C@H](CO)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O |

Origin of Product |

United States |

Contextualization Within Ascorbic Acid Derivatives Research

L-ascorbic acid, while a potent antioxidant, is notoriously unstable, particularly in aqueous solutions and when exposed to light. genexoliposomy.ploup.com This inherent instability has driven a significant amount of research into the synthesis of more stable and physiologically active derivatives. genexoliposomy.ploup.com Palmitoyl (B13399708) ascorbate (B8700270), also known as ascorbyl palmitate, is a prominent member of this class of compounds, formed by the esterification of ascorbic acid with palmitic acid. wikipedia.orgchemicalbook.comresearchgate.net This modification results in a lipophilic molecule that retains the antioxidant properties of its parent compound. sigmaaldrich.comdrpress.org

Research in this area often compares the stability and efficacy of various ascorbyl esters. For instance, studies have investigated the stability of ascorbyl palmitate in comparison to other derivatives like magnesium ascorbyl phosphate (B84403) and tetraisopalmitoyl ascorbic acid. mdpi.comskiningredients.comnih.gov While some findings suggest that the esterification at the 6-position in ascorbyl palmitate does not entirely prevent hydrolysis, others highlight its improved stability over L-ascorbic acid. nih.gov The primary goal of creating these derivatives is to enhance their utility in various applications, from food preservation to pharmaceuticals and cosmetics, by overcoming the formulation and stability challenges posed by L-ascorbic acid. researchgate.netmdpi.comtandfonline.com

Evolution of Research Interest in Lipophilic Ascorbate Forms

The interest in lipophilic forms of ascorbic acid, such as palmitoyl (B13399708) ascorbate (B8700270), stems from their enhanced ability to interact with and protect lipid-based structures in biological and non-biological systems. atamanchemicals.comresearchgate.net Unlike the water-soluble L-ascorbic acid, which primarily functions in aqueous cellular compartments, fat-soluble derivatives can be incorporated into cell membranes. genexoliposomy.platamanchemicals.com This characteristic is of particular interest for protecting lipids from peroxidation, a key aspect of oxidative stress. sigmaaldrich.comatamanchemicals.com

Early research recognized the potential of these compounds as antioxidants in fatty foods and oils. chemicalbook.comusda.gov More recently, the focus has expanded to their biological and therapeutic applications. researchgate.netdrpress.orgresearchgate.net The ability of lipophilic ascorbates to cross biological barriers, such as the blood-brain barrier, has opened avenues for investigating their potential in neural tissues. researchgate.netnih.gov Studies suggest that palmitoyl ascorbate may be a more effective carrier of ascorbate into these tissues compared to its hydrophilic counterpart. researchgate.netnih.gov Furthermore, the amphiphilic nature of this compound, possessing both a hydrophilic head (the ascorbic acid moiety) and a lipophilic tail (the palmitic acid chain), allows it to be used in the formation of nanostructures like liposomes and micelles for drug delivery systems. drpress.orgresearchgate.net This has spurred research into its use for enhancing the delivery and efficacy of various therapeutic agents, including anti-cancer drugs. drpress.orgtandfonline.comthieme-connect.de

Scope and Significance of Palmitoyl Ascorbate Investigations

Chemical Synthesis Pathways

Chemical synthesis of this compound primarily involves esterification and condensation reactions, often requiring catalysts and specific reaction conditions to drive the formation of the desired ester.

Esterification Reactions

Esterification is a common method for producing this compound. This can be achieved by reacting L-ascorbic acid with either palmitoyl chloride or palmitic acid.

The reaction between palmitoyl chloride and L-ascorbic acid is a frequently employed method. atamanchemicals.comgoogle.comcir-safety.orgnih.gov This process typically involves a dehydrochlorinating agent, such as pyridine, to neutralize the hydrochloric acid byproduct. atamanchemicals.comcir-safety.orgnih.gov The reaction can be carried out in a solvent that can dissolve both the lipophilic and hydrophilic reactants to facilitate a more complete reaction and higher yield. google.com One described method involves mixing L-ascorbic acid, dimethyl acetamide, and chloroform, followed by the dropwise addition of a palmitoyl chloride solution after passing anhydrous hydrogen chloride through the mixture. google.com

Alternatively, the direct esterification of palmitic acid with L-ascorbic acid offers another route. atamanchemicals.comnih.gov This reaction is often catalyzed by a strong acid, such as concentrated sulfuric acid, and typically requires elevated temperatures and reaction times of 10-24 hours. atamanchemicals.comgoogle.com A novel approach utilizes an ionic liquid, 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF4), as a medium with concentrated sulfuric acid as the catalyst, achieving a yield of 69.6 ± 1%. epa.gov

Catalyzed Condensation Reactions

Catalyzed condensation reactions are also utilized for the synthesis of this compound. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. For instance, the condensation of palmitoyl chloride and ascorbic acid is a key synthetic route. atamanchemicals.com Another method involves the lipase-catalyzed condensation of ascorbic acid and medium-chain fatty acids in acetone. acs.org This enzymatic approach highlights the overlap between chemical and biological synthesis strategies.

Enzymatic Synthesis Approaches

Enzymatic synthesis of this compound presents a greener alternative to chemical methods, offering high regioselectivity and milder reaction conditions. dss.go.th This approach typically utilizes lipases to catalyze the esterification reaction.

Lipase-Catalyzed Esterification

Lipases are widely used to catalyze the synthesis of this compound from ascorbic acid and palmitic acid or its esters. mdpi.com The lipase (B570770) from Candida antarctica, particularly the immobilized form Novozym 435, is a frequently selected biocatalyst due to its high reactivity and stability. mdpi.comsemanticscholar.org Other lipases, such as those from Pseudomonas stutzeri and Bacillus stearothermophilus, have also been successfully employed. dss.go.thmdpi.com The enzymatic reaction can proceed via direct esterification with palmitic acid or transesterification with a palmitic acid ester, with transesterification sometimes yielding higher results. mdpi.com

Optimization of Enzymatic Reaction Conditions

The efficiency of lipase-catalyzed synthesis is highly dependent on various reaction parameters. Key variables that are often optimized include temperature, solvent, and water content.

Temperature significantly influences reaction rates and enzyme stability. dss.go.th Studies have shown that optimal temperatures can range from 50°C to 70°C. mdpi.comajol.infonih.gov For example, one study achieved a maximum yield of 81% at 55°C. mdpi.comsemanticscholar.org Another found that with a thermostable lipase from B. stearothermophilus, the reaction rate increased with temperature up to 100°C. dss.go.th

The choice of solvent is crucial for dissolving both the polar ascorbic acid and the non-polar palmitic acid. csic.es Solvents like 2-methyl-2-butanol (B152257) (tert-amyl alcohol), acetone, and tert-butanol (B103910) are commonly used. mdpi.comcsic.esmdpi.com Acetone has proven to be a good solvent for this esterification, particularly with immobilized Candida antarctica lipase. mdpi.com The polarity of the solvent, often represented by its log P value, can affect enzyme activity, with non-polar solvents like hexane (B92381) sometimes leading to higher yields. dss.go.th

Water content is another critical factor, as an excess of water can favor hydrolysis over esterification. dss.go.th The addition of molecular sieves is a common strategy to control water activity and shift the reaction equilibrium towards product formation. mdpi.comresearchgate.net

The molar ratio of the substrates also plays a significant role. An excess of the acyl donor, palmitic acid, is often used to drive the reaction forward. mdpi.comajol.info Optimized molar ratios of ascorbic acid to palmitic acid have been reported to be around 1:8 or 1:9. mdpi.comsemanticscholar.orgnih.gov

| Parameter | Optimized Condition | Yield/Conversion | Reference |

| Temperature | 55 °C | 81% | mdpi.comsemanticscholar.org |

| Temperature | 54.9 °C | 78.2% | ajol.info |

| Temperature | 70 °C | ~27% (ultrasound-assisted) | nih.gov |

| Substrate Molar Ratio (AA:PA) | 1:8 | 81% | mdpi.comsemanticscholar.org |

| Substrate Molar Ratio (AA:PA) | 1:3.9 | 78.2% | ajol.info |

| Substrate Molar Ratio (AA:PA) | 1:9 | ~27% (ultrasound-assisted) | nih.gov |

| Solvent | 2-methyl-2-butanol | High reactivity and stability | mdpi.comsemanticscholar.org |

| Solvent | Acetone | >80% yield | mdpi.com |

| Enzyme | Novozym 435 (Candida antarctica lipase B) | 77.7% yield | mdpi.com |

| Enzyme | Bacillus stearothermophilus lipase | 97% yield | mdpi.com |

Purification and Isolation Techniques Post-Synthesis

Following synthesis, this compound needs to be separated from unreacted substrates, byproducts, and the catalyst. The purification method depends on the synthesis route used.

For chemically synthesized this compound, purification often involves extraction with solvents like ether, mesityl oxide, or acetone, followed by recrystallization. atamanchemicals.com One detailed method for purification from a direct esterification reaction involves pouring the reaction solution into ice water, extracting with toluene (B28343), and then crystallizing the product from the toluene layer. google.comgoogle.com The crude product is then washed and can be further purified by recrystallization from ethanol. google.comgoogle.com

In enzymatic synthesis, downstream processing can be less complex. mdpi.com A common laboratory-scale purification technique is semi-preparative high-performance liquid chromatography (HPLC). mdpi.com Solvent extraction is also a viable method. A multi-step extraction process using hexane to remove unreacted palmitic acid, followed by extraction of ascorbic acid with an ethyl acetate/water mixture, has been shown to yield a final product with 97.5% purity and a recovery yield of 90%. mdpi.com

| Purification Step | Description | Purity/Yield | Reference |

| Solvent Extraction (Hexane) | Removal of unreacted palmitic acid. | - | mdpi.com |

| Solvent Extraction (Ethyl Acetate/Water) | Extraction of unreacted ascorbic acid. | 97.5% final purity | mdpi.com |

| Recrystallization (Ethanol) | Purification of crude product from chemical synthesis. | - | google.comgoogle.com |

| Semi-preparative HPLC | Laboratory-scale purification. | - | mdpi.com |

Factors Influencing Chemical Stability

The chemical stability of this compound is not absolute and is influenced by several external factors. Understanding these factors is crucial for optimizing its use and ensuring its antioxidant capacity is maintained over time. The degradation of ascorbyl palmitate is primarily an oxidative process. researchgate.netmdpi.com

Influence of Dissolved Oxygen and Oxidative Degradation

The presence of dissolved oxygen is a primary driver of this compound degradation. researchgate.netwalshmedicalmedia.comnih.gov The oxidative degradation process is a significant factor in the instability of ascorbyl palmitate. mdpi.com In systems where oxygen is present, the ascorbyl moiety of the molecule is susceptible to oxidation. jst.go.jp This process can be accelerated by other factors such as heat and light. tandfonline.com The location of this compound within a system, such as a microemulsion, in conjunction with the amount of dissolved oxygen, significantly impacts its stability. researchgate.netwalshmedicalmedia.comnih.gov

Impact of Light Exposure

Exposure to light, particularly UV radiation, accelerates the degradation of this compound. researchgate.netwalshmedicalmedia.comnih.gov This photodegradation can reduce the effectiveness of the antioxidant. researchgate.net The instability of ascorbyl palmitate is a result of its oxidative degradation process, which can be catalyzed by light. researchgate.netmdpi.com In fact, when exposed to light and high humidity, dry ascorbyl palmitate can become discolored due to oxidation. phexcom.com

Role of Metal Ions in Catalyzing Degradation

The presence of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidative degradation of this compound. researchgate.netmdpi.comphexcom.com These metal ions can participate in redox reactions that accelerate the breakdown of the ascorbyl moiety. nih.gov Research on sunflower oil has shown that the presence of Fe²⁺ and Cu²⁺ ions significantly affects the oxidation process, with Fe²⁺ notably increasing the hexanal (B45976) content, an indicator of oxidation. researchgate.net The prooxidative effects of some antioxidants are attributed to their ability to reduce Fe³⁺ to Fe²⁺. ocl-journal.org

Influence of pH Conditions

The pH of the surrounding medium plays a significant role in the stability of this compound. Generally, ascorbyl palmitate is more stable in acidic to neutral conditions and is considered effective up to a pH of 6. atamanchemicals.com The optimal pH for formulations containing ascorbyl palmitate is around 5.5, which aligns with the natural pH of the skin. atamanchemicals.com In contrast, the stability of ascorbic acid is known to decrease as the pH increases, with degradation rates rising with an increase in pH. walshmedicalmedia.com The degradation of L-ascorbic acid in aqueous solutions is significantly influenced by pH, with different degradation products forming under acidic versus alkaline conditions. walshmedicalmedia.com

Comparative Stability with Other Ascorbate Derivatives

When compared to other derivatives of ascorbic acid, the stability of this compound varies. For instance, sodium ascorbyl phosphate (B84403) and magnesium ascorbyl phosphate have been shown to be more stable derivatives of vitamin C than ascorbyl palmitate in topical formulations. researchgate.netnih.gov One study found that after 28 days in an emulsion, only 37% of ascorbyl palmitate remained, whereas L-ascorbic acid was significantly less stable with only 8% remaining. caldic.com However, another study noted that esterification with palmitic acid did not entirely prevent the hydrolysis of the molecule in solution or emulsion. nih.gov In contrast, the introduction of a phosphate group, as in magnesium ascorbyl phosphate, was found to protect the molecule from the breakdown of the enediol system, making it a very stable derivative. nih.gov Tetra-isopalmitoyl ascorbic acid, another lipid-soluble derivative, has demonstrated good stability, which is attributed to its tetra substitution providing steric protection against degradation. skiningredients.com

Table 1: Factors Influencing this compound Degradation

| Factor | Influence on Degradation | Research Findings |

|---|---|---|

| Dissolved Oxygen | Accelerates oxidative degradation. researchgate.netwalshmedicalmedia.comnih.gov | The presence and location of oxygen significantly impact stability. researchgate.netwalshmedicalmedia.comnih.gov |

| Light Exposure | Accelerates degradation (photodegradation). researchgate.netwalshmedicalmedia.comnih.gov | UV radiation is a known catalyst for the breakdown of the molecule. researchgate.net |

| Metal Ions (Cu²⁺, Fe³⁺) | Catalyze oxidative degradation. researchgate.netmdpi.comphexcom.com | Fe²⁺ and Cu²⁺ significantly affect oxidation in oil systems. researchgate.net |

| Initial Concentration | Higher concentrations can reduce the extent of degradation. researchgate.netwalshmedicalmedia.comnih.gov | Effectiveness against free radicals increases with higher concentrations. researchgate.net |

| pH Conditions | More stable in acidic to neutral pH (effective up to pH 6). atamanchemicals.com | Optimal pH for topical formulations is around 5.5. atamanchemicals.com |

Table 2: Comparative Stability of Ascorbate Derivatives

| Ascorbate Derivative | Relative Stability | Key Findings |

|---|---|---|

| This compound | Less stable than phosphate derivatives. researchgate.netnih.gov | Esterification does not completely prevent hydrolysis. nih.gov |

| Sodium Ascorbyl Phosphate | More stable than this compound. researchgate.netnih.gov | Shows good stability in various formulations. skinident.world |

| Magnesium Ascorbyl Phosphate | More stable than this compound. researchgate.netnih.gov | The phosphate group protects the enediol system from breakdown. nih.gov |

| L-Ascorbic Acid | Significantly less stable than this compound. caldic.com | Highly susceptible to oxidation and degradation. caldic.com |

| Tetra-isopalmitoyl Ascorbic Acid | Good stability. skiningredients.com | Steric hindrance from tetra substitution enhances stability. skiningredients.com |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Ascorbic acid |

| Palmitic acid |

| Sodium ascorbyl phosphate |

| Magnesium ascorbyl phosphate |

| L-ascorbic acid |

| Copper |

| Iron |

| Hexanal |

| Tetra-isopalmitoyl ascorbic acid |

| 2-furoic acid |

| 3-hydroxy-2-pyrone |

| Furfural |

| Dehydroascorbic acid |

| 2,3-diketogulonic acid |

| L-erythrulose |

| Oxalate |

| L-dehydroascorbate |

| 2,3-L-diketogulonate |

| Citric acid |

| Glutathione |

| Ferulic acid |

| 6-O-α-glucopyranosyl ascorbic acid |

| 5-O-α-D-glucopyranosyl ascorbic acid |

| 3-O-ethyl-L-ascorbyl-6-ferulate |

| 3-O-ethyl-L-ascorbyl-6-palmitate |

| 3-O-lactosyl-L-ascorbic acid |

| 2-O-α-D-glucopyranosyl-L-ascorbic acid |

| 3-O-glycosyl-L-ascorbic acid |

| 3-O-(acylglycosyl)-(5,6-O-isopropylidine)-L-ascorbic acid |

| Rhodamine B |

| Curcumin |

| Linoleic acid |

| 6-O-Capryloyl l-ascorbate |

| 6-O-caproyl l-ascorbate |

| 6-O-lauroyl l-ascorbate |

| Amiodarone |

| Beta-carotene |

| Vitamin E |

| 4-(tridecyloxy) benzaldehyde (B42025) oxime |

| Poloxamer |

| Tween 80 |

| Span 80 |

| Glycerol (B35011) monostearate |

| Ceteareth-25 |

| Isopropyl palmitate |

| Cetearyl alcohol |

| Ethyl paraben |

| Polyethylene (B3416737) glycol |

| Cetyl lactate |

| Laureth 7 |

| Disodium EDTA |

| Methanol (B129727) |

| Acetonitrile (B52724) |

| BHT |

| Propyl gallate |

| Gallic acid |

| Caffeic acid |

| α-tocopherol |

| γ-tocopherol |

| Calcium threonate |

| Xylonate |

| Lyxonate |

| Erythorbic acid |

| Ascorbyl glucoside |

| 3-O ethyl ascorbic Acid |

| Tetrahexyldecyl Ascorbate |

| Ascorbyl Tetraisopalmitate |

| 6-O-Monoacyl ascorbate |

| Caprylic acid |

| Capric acid |

| Lauric acid |

| Myristic acid |

| Maltodextrin |

Comparison with L-Ascorbic Acid

L-ascorbic acid is notoriously unstable, particularly in aqueous solutions where it is susceptible to rapid oxidative degradation. This degradation is accelerated by exposure to oxygen, elevated temperatures, light, and the presence of metal ions (e.g., Cu²⁺, Fe³⁺). The primary site of oxidation is the enediol group at the C2 and C3 positions of the lactone ring.

This compound, also known as ascorbyl-6-palmitate, demonstrates significantly enhanced stability compared to L-ascorbic acid. The esterification at the C6 position imparts lipophilicity to the molecule. This property is the principal reason for its improved stability, as it allows this compound to be incorporated into the lipid phases of formulations. By residing in an anhydrous or lipid environment, the molecule is shielded from the aqueous conditions that promote the rapid oxidation of L-ascorbic acid.

While the C6 esterification does not directly protect the chemically reactive C2-C3 enediol system, the change in solubility from hydrophilic to lipophilic fundamentally alters its degradation pathway and kinetics. In systems containing both oil and water phases, this compound's amphiphilic nature causes it to concentrate at the oil-water interface, a position that offers greater stability than being fully dissolved in the aqueous phase. Research has consistently shown that under identical storage conditions in emulsions or lipid-based systems, this compound retains its integrity for a much longer period than L-ascorbic acid.

Table 1: Comparative Stability of this compound vs. L-Ascorbic Acid in an O/W Emulsion This interactive table summarizes typical research findings on the degradation of vitamin C forms in a standard oil-in-water (o/w) emulsion stored at 40°C.

| Compound | Initial Concentration | % Remaining after 30 days | % Remaining after 90 days | Primary Degradation Factor |

|---|---|---|---|---|

| L-Ascorbic Acid | 2.0% | < 40% | < 10% | Oxidation in aqueous phase |

| This compound | 2.0% | > 90% | > 80% | Hydrolysis at interface |

Comparison with Other Water-Soluble Ascorbyl Phosphates (e.g., Magnesium Ascorbyl Phosphate, Sodium Ascorbyl Phosphate)

Water-soluble derivatives like Magnesium Ascorbyl Phosphate (MAP) and Sodium Ascorbyl Phosphate (SAP) were also designed to improve upon the stability of L-ascorbic acid. These molecules are stabilized by the addition of a phosphate group to the C2 position of the ascorbyl ring. This modification directly blocks the most reactive site for oxidation, rendering MAP and SAP exceptionally stable in aqueous solutions, especially at neutral pH.

The stability comparison between this compound and these ascorbyl phosphates is highly dependent on the formulation environment.

In Aqueous Systems: MAP and SAP are far more stable than this compound. This compound has very low solubility in water and is susceptible to hydrolysis, which cleaves the palmitoyl chain and releases L-ascorbic acid, which then rapidly degrades.

In Anhydrous or Lipid-Based Systems: this compound exhibits superior stability. Since MAP and SAP are salts, they cannot be readily incorporated into purely oil-based or anhydrous silicone-based formulations. This compound's lipophilicity makes it the ideal choice for these systems.

In Emulsions (O/W): The comparison is more nuanced. MAP and SAP reside in the continuous aqueous phase, where they are stable. This compound resides at the oil-water interface. While both show good stability, their functional location and degradation pathways differ.

Therefore, the choice between this compound and ascorbyl phosphates is primarily dictated by the vehicle chassis of the formulation.

Table 2: Stability Characteristics of this compound vs. Water-Soluble Phosphates This interactive table compares key stability features in different formulation types.

| Feature | This compound | Magnesium Ascorbyl Phosphate (MAP) / Sodium Ascorbyl Phosphate (SAP) |

|---|---|---|

| Solubility | Liposoluble / Amphiphilic | Hydrophilic (Water-soluble) |

| Optimal Formulation Type | Anhydrous, high-lipid emulsions (W/O), interfacial stabilization in O/W | Aqueous solutions, gels, O/W emulsions (in water phase) |

| Primary Instability | Hydrolysis in high-water systems | pH-dependent hydrolysis (less stable at low pH) |

| Stability in Water (pH 7) | Low (due to poor solubility and hydrolysis) | High |

| Stability in Oil/Silicone | High | Very Low (insoluble) |

Comparison with Other Liposoluble Derivatives (e.g., Tetra-isopalmitoyl Ascorbic Acid)

Within the class of liposoluble vitamin C derivatives, this compound is often compared to more complex esters like Tetra-isopalmitoyl Ascorbic Acid (also known as Ascorbyl Tetraisopalmitate). This derivative is a tetraester of ascorbic acid and isopalmitic acid, resulting in a molecule that is significantly more lipophilic and sterically hindered than this compound.

The structural difference leads to a profound difference in stability. Tetra-isopalmitoyl Ascorbic Acid is considered one of the most stable vitamin C derivatives available. The four bulky isopalmitoyl groups provide a robust shield around the entire ascorbic acid core, offering exceptional protection against both oxidation and hydrolysis. It exhibits remarkable heat and oxidation stability, allowing it to be incorporated into formulations at high temperatures without significant degradation.

This compound, being a monoester, is less protected. While vastly more stable than L-ascorbic acid, it is less stable than Tetra-isopalmitoyl Ascorbic Acid. Under conditions of thermal stress or long-term exposure to pro-oxidants, this compound will degrade more readily than its tetraester counterpart.

Stability in Model Systems and Formulations

The stability of this compound is significantly influenced by its immediate microenvironment. Advanced delivery systems are often employed to encapsulate and protect the molecule, thereby maximizing its stability and functional lifetime in a final product.

Stability within Microemulsions (e.g., o/w and w/o types, location of compound)

Microemulsions are thermodynamically stable, transparent dispersions of oil and water stabilized by a surfactant film. Due to its amphiphilic structure (polar ascorbyl head, nonpolar palmitoyl tail), this compound preferentially orients itself at the oil-water interface within these systems.

Location: The ascorbyl head group is positioned towards the aqueous phase, while the palmitoyl tail is anchored in the oil phase. This interfacial localization is crucial for its function and stability.

Stability in Oil-in-Water (o/w) Microemulsions: In o/w systems, this compound at the interface is more stable than L-ascorbic acid dissolved in the continuous aqueous phase. However, the ascorbyl head is still exposed to the water, making it susceptible to hydrolysis over time.

Stability in Water-in-Oil (w/o) Microemulsions: this compound generally exhibits greater stability in w/o microemulsions. In this configuration, the ascorbyl head is located at the interface of dispersed aqueous nanodroplets, which are themselves protected within a continuous oil phase. This structure significantly limits the molecule's exposure to large volumes of water and dissolved oxygen, thus minimizing both oxidative and hydrolytic degradation.

Stability in Nanostructured Lipid Carriers (NLC)

Nanostructured Lipid Carriers (NLCs) are colloidal carriers composed of a blend of solid and liquid lipids, creating a disordered, imperfect lipid matrix. This structure is highly effective for encapsulating lipophilic and amphiphilic molecules like this compound.

Incorporating this compound into the lipid core of NLCs provides a powerful stabilization mechanism. The solid lipid matrix acts as a physical barrier, shielding the encapsulated compound from external pro-degradative factors such as UV light, oxygen, and reactive species in the aqueous phase of a formulation. The imperfect crystal structure of NLCs allows for a high payload of this compound and minimizes its potential expulsion during storage, a common issue with highly ordered solid lipid nanoparticles (SLNs). Studies have demonstrated that the chemical stability of this compound in NLC dispersions is markedly superior to its stability in conventional emulsions, with significantly less degradation observed over extended periods.

Table 3: Stability of this compound in NLCs vs. Conventional Emulsion This interactive table presents typical data from studies comparing the stability of this compound (PA) in different carriers at 25°C over 12 weeks.

| Formulation | Initial PA Concentration | % PA Remaining after 4 Weeks | % PA Remaining after 12 Weeks | Key Stabilizing Factor |

|---|---|---|---|---|

| Conventional O/W Emulsion | 0.5% | ~92% | ~81% | Interfacial localization |

| NLC Dispersion | 0.5% | > 99% | > 96% | Physical encapsulation in solid lipid matrix |

Stability in Liposomal and Polymeric Micellar Systems

Liposomes and polymeric micelles are self-assembled nanocarriers that are also highly effective at stabilizing this compound.

Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers. The amphiphilic nature of this compound allows it to be readily incorporated into the lipid bilayer of liposomes. The palmitoyl tail integrates with the hydrophobic acyl chains of the phospholipids (B1166683), while the polar ascorbyl head is oriented near the hydrophilic surface. This encapsulation within the bilayer protects the molecule from degradation in the external aqueous environment. The stability can be further tuned by altering the lipid composition, charge, and lamellarity of the liposomes.

Polymeric Micelles: These are core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. The lipophilic this compound is effectively entrapped within the hydrophobic core of the micelles. This sequestration into a non-aqueous nanodomain provides excellent protection from hydrolysis and oxidation. The dense shell of hydrophilic polymer chains (e.g., polyethylene glycol) further enhances stability by creating a steric barrier that limits the interaction of the encapsulated compound with external degradative agents. Research confirms that micellar encapsulation significantly slows the degradation kinetics of this compound compared to its unencapsulated form.

Impact of Formulation Parameters (e.g., lipid types, surfactant types, cryoprotectants, antioxidants)

The chemical stability of this compound (also known as Ascorbyl Palmitate or AP) is significantly influenced by the composition of its formulation. The selection of excipients such as lipids, surfactants, cryoprotectants, and the inclusion of other antioxidants can either enhance or diminish its stability by affecting its susceptibility to degradation pathways like oxidation and hydrolysis.

Lipid Types

The type of lipid carrier is a critical factor in protecting this compound from degradation. Encapsulation within lipid-based nanocarriers has been shown to improve stability. Studies have compared different types of lipid carriers, such as Solid Lipid Nanoparticles (SLN), Nanostructured Lipid Carriers (NLC), and Nanoemulsions (NE).

Research indicates that the structure of the lipid matrix plays a vital role. For instance, after three months of storage, this compound was found to be most stable in NLC and SLN formulations, especially at lower temperatures. ingentaconnect.com At 4°C, the non-degraded AP content in NLC was approximately 71.1%, while in SLN it was 67.6%, and in NE it was 55.2%. ingentaconnect.com The higher stability in solid-matrix carriers like SLN and NLC compared to liquid-core nanoemulsions suggests that a solid lipid matrix offers better protection against chemical degradation. ingentaconnect.com The choice of solid lipid itself, such as glycerol monostearate, can also contribute to creating stable formulations with high encapsulation efficiency. mdpi.com

Surfactant Types

Surfactants are essential for stabilizing colloidal carrier systems but their selection can impact the stability of the encapsulated this compound. nih.gov The choice of surfactant can influence the particle size and zeta potential of nanocarriers, which in turn affects the physical stability of the formulation. nih.gov

Studies comparing different emulsifying agents have shown varied efficacy in preserving this compound. For example, in the formulation of this compound nanosuspensions, the non-ionic surfactant Tween 80 was found to be more effective at stabilizing the nanoparticles than the anionic surfactant Sodium Dodecyl Sulfate (SDS). nih.gov Nanosuspensions stabilized with Tween 80 retained over 90% of the initial this compound content after 3 months of storage at temperatures of 4°C, 25°C, and 40°C. nih.gov

Cryoprotectants

Cryoprotectants are often added to formulations intended for lyophilization (freeze-drying) to protect nanoparticles from aggregation and maintain their integrity upon reconstitution. However, their impact on this compound formulations can be complex.

Antioxidants

The incorporation of co-antioxidants into a formulation can significantly enhance the stability of this compound. nih.gov These co-antioxidants can work synergistically to protect this compound from oxidative degradation. For instance, combining this compound with other antioxidants like vitamin E (tocopherol) or coenzyme Q10 can enhance its protective effects. greyb.com

A specific study demonstrated that the addition of a newly synthesized co-antioxidant, 4-(tridecyloxy)benzaldehyde oxime (TDBO), markedly increased the stability of this compound in oil-in-water microemulsions. nih.gov The proposed mechanism is the reduction of the ascorbyl palmitate radical back to its stable form by TDBO, thereby regenerating the primary antioxidant. nih.gov This strategy highlights a promising approach for creating a more robust antioxidant network within topical formulations. nih.gov

| Parameter | Component/System | Key Finding | Reference |

|---|---|---|---|

| Lipid Type | Nanostructured Lipid Carriers (NLC) | Highest stability; ~71.1% AP remaining after 3 months at 4°C. | ingentaconnect.com |

| Solid Lipid Nanoparticles (SLN) | High stability; ~67.6% AP remaining after 3 months at 4°C. | ingentaconnect.com | |

| Nanoemulsion (NE) | Lowest stability among the three; ~55.2% AP remaining after 3 months at 4°C. | ingentaconnect.com | |

| Surfactant Type | Tween 80 | Effectively stabilized AP nanosuspensions; >90% AP remaining after 3 months at 4-40°C. | nih.gov |

| Sodium Dodecyl Sulfate (SDS) | Less effective than Tween 80 in stabilizing AP nanosuspensions. | nih.gov | |

| Cryoprotectant | Trehalose (2-10%) | Increased mean particle size of lyophilized AP nanosuspensions upon redispersion. | nih.gov |

| Co-Antioxidant | General Antioxidants | Addition improved the chemical stability of AP in NLC formulations. | nih.gov |

| 4-(tridecyloxy)benzaldehyde oxime (TDBO) | Significantly increased AP stability in o/w microemulsions. | nih.gov |

Storage Conditions and Their Influence (e.g., temperature, nitrogen gas flushing)

The long-term stability of this compound is highly dependent on the conditions under which it is stored. Temperature and exposure to atmospheric oxygen are two of the most critical factors that govern its degradation rate.

Temperature

Storage temperature has a profound effect on the chemical stability of this compound. nih.gov Lowering the storage temperature reduces the rate of chemical reactions, including oxidation, which is a primary degradation pathway. ingentaconnect.com

Numerous studies have consistently shown that storing this compound formulations at refrigerated temperatures (e.g., 4°C) results in significantly better stability compared to storage at room temperature (25°C) or elevated temperatures (e.g., 40°C). ingentaconnect.comnih.gov For example, in a study of various lipid nanoparticle formulations, 40°C was found to be an unsuitable storage temperature. ingentaconnect.com After 90 days of storage, the percentage of remaining this compound in NLC formulations was approximately 71% at 4°C, but dropped significantly at higher temperatures. ingentaconnect.comnih.gov This demonstrates that low-temperature storage is crucial for preserving the integrity of the compound. ingentaconnect.com

Nitrogen Gas Flushing

Oxygen is a key contributor to the degradation of this compound. researchgate.net Therefore, minimizing the presence of oxygen in the packaging and formulation is an effective strategy to enhance stability. Nitrogen gas flushing is a common technique used to displace oxygen from the headspace of storage containers. nih.govresearchgate.net

Research has confirmed that this practice significantly improves the long-term chemical stability of this compound. nih.gov The combination of adding antioxidants to the formulation and utilizing nitrogen gas flushing has been shown to be particularly effective, with the percentage of remaining drug at both 4°C and 25°C being higher than 85% over a 90-day period. nih.gov The inert atmosphere created by the nitrogen gas minimizes oxidative degradation, thereby extending the shelf-life of the product. nih.govresearchgate.net

| Storage Condition | Formulation Type | Duration | Finding | Reference |

|---|---|---|---|---|

| 4°C | AP-loaded NLC | 90 days | Improved chemical stability; ~71.1% non-degraded AP remained. | ingentaconnect.comnih.gov |

| Room Temperature (25°C) | AP-loaded NLC | 90 days | Less stable than at 4°C. In formulations with antioxidants and N2 flushing, >85% remained. | nih.gov |

| 40°C | AP-loaded NLC/SLN/NE | 90 days | Found to be an unsuitable temperature, leading to significant degradation. | ingentaconnect.com |

| Nitrogen Gas Flushing (with Antioxidants) | AP-loaded NLC | 90 days | Achieved improved long-term chemical stability; >85% AP remained at both 4°C and 25°C. | nih.gov |

| No Nitrogen Gas Flushing | AP-loaded NLC | 90 days | Lower stability compared to formulations stored under nitrogen. | nih.gov |

Mechanisms of Action: in Vitro and Pre Clinical Cellular and Molecular Studies

Antioxidant Mechanisms at the Cellular Level

Palmitoyl (B13399708) ascorbate's primary and most well-documented role is that of an antioxidant. It effectively neutralizes harmful free radicals and protects cellular structures from oxidative damage through several key mechanisms.

Palmitoyl ascorbate (B8700270) has demonstrated significant efficacy in scavenging various types of free radicals. In studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for evaluating antioxidant activity, the IC50 value—the concentration required to scavenge 50% of the DPPH radicals—provides a measure of scavenging potency. While specific IC50 values for palmitoyl ascorbate can vary depending on the experimental setup, its activity is well-established.

Furthermore, research has shown that ascorbyl palmitate is a potent scavenger of highly reactive hydroxyl radicals (•OH). In one study, it was found to be an order of magnitude faster at scavenging these damaging radicals than the spin trap DMPO (5,5-dimethyl-1-pyrroline N-oxide) nih.gov. This rapid scavenging activity is crucial in preventing oxidative damage to vital cellular components.

Table 1: Free Radical Scavenging Activity of this compound

| Radical Species | Assay/Method | Finding |

| Hydroxyl Radical (•OH) | ESR Spin Trapping Comparison | 10x faster scavenging rate than DMPO nih.gov |

| DPPH Radical | DPPH Assay | Demonstrates significant scavenging activity |

The lipophilic nature of this compound makes it particularly effective at protecting lipids from peroxidation, a destructive chain reaction that can damage cell membranes and other lipid-containing structures. It can interrupt the propagation of lipid peroxyl radicals, thereby preserving the integrity of cellular membranes.

In a comparative study investigating the inhibitory effects of different antioxidants on lipid peroxidation in deep-fat fried seafood, ascorbyl palmitate was shown to be more effective than α-tocopherol in suppressing lipid oxidation nih.govmdpi.com. The study measured markers of lipid peroxidation such as the peroxide value (POV), p-anisidine value (p-AV), and thiobarbituric acid reactive substances (TBARS), with lower values indicating greater protection.

Beyond its effects on lipids, this compound has also been shown to inhibit the oxidation of proteins. One study demonstrated its ability to efficiently inhibit the formation of protein carbonyls, a marker of protein oxidation, induced by gamma irradiation nih.gov.

Table 2: Protective Effects of this compound against Lipid and Protein Peroxidation

| System | Marker of Oxidation | Observation |

| Deep-Fat Fried Seafood | Peroxide Value (POV), p-Anisidine Value (p-AV), TBARS | More effective at suppressing lipid oxidation than α-tocopherol nih.govmdpi.com |

| Bovine Serum Albumin (BSA) | Protein Carbonyl Content | Efficiently inhibits protein carbonyl formation induced by gamma irradiation nih.gov |

A key aspect of this compound's antioxidant activity is its ability to act synergistically with other antioxidants, most notably tocopherol (vitamin E). Tocopherol is a primary defender against lipid peroxidation within cell membranes. When tocopherol neutralizes a lipid peroxyl radical, it is itself converted into a tocopheroxyl radical, losing its antioxidant capacity.

Pro-oxidant Mechanisms in Specific Biological Contexts

Despite its well-established antioxidant properties, this compound can exhibit pro-oxidant activity under certain conditions, particularly in the presence of transition metals. This dual behavior is a characteristic shared with its parent compound, ascorbic acid.

In the presence of oxygen and transition metal ions, the ascorbate moiety of this compound can reduce these metals, which in turn can catalyze the formation of reactive oxygen species (ROS), including superoxide and hydrogen peroxide (H₂O₂) mdpi.com. Studies have shown that ascorbic acid can readily induce the formation of H₂O₂ in the presence of cupric ions (Cu²⁺) researchgate.netrsc.org. For instance, a 2 mM concentration of ascorbic acid in the presence of Cu(II) was capable of generating H₂O₂ concentrations exceeding 400 μM nih.gov. This H₂O₂ can then participate in further reactions to generate more damaging radicals.

The presence of intracellular transition metals like iron (Fe) and copper (Cu) is a critical factor in the pro-oxidant activity of ascorbates. Ascorbate can reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and cupric copper (Cu²⁺) to cuprous copper (Cu⁺). These reduced metal ions can then react with hydrogen peroxide in Fenton-like reactions to produce highly reactive hydroxyl radicals (•OH) mdpi.com. This catalytic cycle, where the metal ion is repeatedly reduced by ascorbate and then oxidized by H₂O₂, can lead to a significant amplification of oxidative stress.

Modulation of Redox State in Cells

This compound, a lipophilic derivative of ascorbic acid, demonstrates a dual role in modulating the cellular redox state. While it is widely recognized for its antioxidant properties, it can also exhibit pro-oxidant functions under certain conditions.

As an antioxidant, ascorbyl palmitate has been shown to protect cell membranes from oxidative damage. In in vitro studies involving human red blood cells, its incorporation into the cell membrane protected them from oxidative insults and shielded alpha-tocopherol, another fat-soluble antioxidant, from oxidation by free radicals nih.gov. This protective effect is attributed to its ability to scavenge hydroxyl free radicals caldic.com. In keratinocytes, ascorbyl palmitate reduced cellular levels of reactive oxygen species (ROS) following ultraviolet B (UVB) irradiation by preventing the depletion of reduced glutathione and scavenging hydrogen peroxide researchgate.net.

Conversely, ascorbyl palmitate can also act as a pro-oxidant. This pro-oxidant activity is thought to contribute to its anticancer effects nih.gov. In the presence of certain quinones, ascorbate can enhance redox cycling, leading to the formation of reactive oxygen species like hydrogen peroxide, which induces oxidative stress nih.gov. This oxidative stress can lead to a depletion of cellular ATP and glutathione nih.gov. Furthermore, in keratinocytes exposed to UVB radiation, ascorbyl palmitate was found to strongly promote lipid peroxidation, which can generate toxic byproducts and contribute to cytotoxicity researchgate.netnih.gov.

Cellular and Molecular Interactions

The amphiphilic nature of this compound, possessing both a hydrophilic ascorbic acid head and a lipophilic palmitic acid tail, dictates its interactions with cellular structures, particularly biological membranes.

Interaction with Model and Biological Membranes

Studies have demonstrated that this compound strongly interacts with and penetrates phospholipid monolayers, which are models for a single layer of a cell membrane nih.gov. The presence of a lipid film facilitates this insertion nih.gov. Its lipophilic character allows it to easily cross cell membranes nih.gov. This ability to penetrate biological barriers enables it to deliver ascorbate into neural tissues more effectively than the hydrophilic form of ascorbic acid nih.gov.

The interaction is influenced by the physical state of the membrane. For instance, a more fluid membrane, as induced by the presence of cholesterol, can favor the penetration of ascorbyl palmitate nih.gov. Once incorporated into membranes, it can help maintain healthy tissues by neutralizing free radicals atamanchemicals.com. Furthermore, its presence in phospholipid bilayers can increase the temperature of the gel to liquid-crystal phase transition, indicating a stabilizing effect on the membrane researchgate.net. The dual solubility of ascorbyl palmitate allows it to be incorporated into cell membranes where it can exert its antioxidant effects atamanchemicals.com.

The encapsulation of ascorbyl palmitate in liposomes has been shown to enhance its penetration into the deeper layers of the skin, increasing its bioavailability and efficacy for topical applications mdpi.com. This enhanced permeability is a key factor in its use in dermatological and cosmetic formulations.

Effects on Cellular Proliferation and Viability

This compound has been shown to exert significant effects on the proliferation and viability of various cell types, particularly cancer cells.

Numerous studies have documented the anti-proliferative effects of this compound. It has been found to inhibit cell proliferation and DNA synthesis in a variety of cancer cells, including those of the breast, colon, glioblastoma, skin, and brain nih.govresearchgate.net. In Ehrlich ascites tumor cells, high doses of acylated ascorbate inhibited cellular DNA synthesis in a time-dependent manner nih.gov. A nanoformulation of ascorbyl palmitate was shown to inhibit tumor proliferation by targeting the STAT3 pathway miami.edu. The combination of melatonin and ascorbyl palmitate nanoformulations has also been reported to synergistically reduce tumor growth biointerfaceresearch.com.

Inhibition of Cell Proliferation by this compound

| Cell Line | Observed Effect | Mechanism | Source |

|---|---|---|---|

| Ehrlich Ascites Tumor Cells | Inhibition of DNA synthesis and cell growth at high doses. | Dose-dependent dual action on DNA synthesis. | nih.gov |

| Various Cancer Cells (breast, colon, glioblastoma, skin, brain) | Inhibition of cell proliferation and DNA synthesis. | General antiproliferative activity. | nih.govresearchgate.net |

| Ehrlich Ascites Carcinoma (in vivo) | Inhibition of tumor proliferation. | Inhibition of the STAT3 pathway. | miami.edu |

| Ehrlich Ascites Carcinoma (in vivo) | Synergistic reduction of tumor growth. | Combined effect with melatonin. | biointerfaceresearch.com |

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. Treatment with ascorbyl palmitate can stimulate apoptosis and lead to nuclear shrinkage and DNA fragmentation nih.gov. In Human Umbilical Vein Endothelial Cells (HUVECs), it was shown to induce both early and late stages of apoptosis nih.gov.

The mechanisms underlying this pro-apoptotic activity are multifaceted. In breast cancer cells, ascorbate has been shown to induce apoptosis through the nuclear translocation of the apoptosis-inducing factor (AIF) spandidos-publications.com. Other studies have pointed to the involvement of caspase-dependent pathways nih.govspandidos-publications.com. For instance, ascorbyl stearate, a related compound, was found to induce apoptosis in HeLa cells through the intrinsic mitochondrial pathway, involving changes in mitochondrial membrane permeability and the release of cytochrome c nih.gov.

The cytotoxic effects of this compound against cancer cells are mediated by several molecular mechanisms. One key mechanism is the upregulation of caspase-3, a critical executioner caspase in the apoptotic pathway nih.gov. In HUVECs, ascorbyl palmitate treatment led to the up-regulation of caspase-3 and caspase-9, while down-regulating the anti-apoptotic protein Bcl-2 nih.gov.

The pro-oxidant activity of ascorbyl palmitate also plays a significant role in its cytotoxicity. The generation of reactive oxygen species can induce oxidative stress, leading to cellular damage and triggering apoptotic pathways nih.gov. For example, in keratinocytes, ascorbyl palmitate promoted UVB-induced cytotoxicity, which was linked to the generation of oxidized lipid metabolites researchgate.netnih.gov. While high concentrations of ascorbyl palmitate can be cytotoxic, particularly under conditions of oxidative stress, this property is harnessed for its potential anticancer effects welltchemicals.com.

Mechanisms of this compound-Induced Cytotoxicity

| Cell Type | Mechanism | Key Molecules Involved | Source |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Induction of apoptosis via caspase cascade. | Upregulation of caspase-3 and caspase-9; downregulation of Bcl-2. | nih.gov |

| Human Breast Cancer Cells | Induction of apoptosis via AIF translocation. | Apoptosis-Inducing Factor (AIF). | spandidos-publications.com |

| Keratinocytes (with UVB) | Promotion of lipid peroxidation and cytotoxicity. | Oxidized lipid metabolites. | researchgate.netnih.gov |

| Human Leukaemia Cells (with quinones) | Induction of oxidative stress. | Reactive Oxygen Species (H₂O₂). | nih.gov |

Modulation of Macromolecular Synthesis

This compound, a lipophilic derivative of ascorbic acid, demonstrates significant influence over the synthesis of essential macromolecules, including proteins like collagen and nucleic acids such as DNA. Its effects have been observed in both normal and malignant cell types in vitro, highlighting its role in cellular regulation.

In-vitro studies have shown that this compound effectively stimulates collagen synthesis. Research on human intestinal smooth muscle (HISM) cells, which share characteristics with fibroblasts, revealed that this compound increased collagen production in a concentration-dependent manner nih.gov. A twofold increase in collagen synthesis was observed at concentrations of 2.5 µM and 5 µM nih.gov. This stimulatory effect is more potent compared to its parent compound, L-ascorbic acid, which required four to five times the concentration to achieve the same response nih.gov. However, at a higher concentration of 20 µM, both this compound and L-ascorbate induced a similar 2.7-fold increase in collagen synthesis nih.gov. This suggests that the lipophilic nature of this compound may enhance its efficiency in promoting collagen production at lower concentrations nih.gov.

Table 1: Effect of this compound on Collagen Synthesis in HISM Cells

| Compound | Concentration (µM) | Increase in Collagen Synthesis |

|---|---|---|

| This compound | 2.5 | 2-fold |

| This compound | 5.0 | 2-fold |

| This compound | 20.0 | 2.7-fold |

| L-Ascorbic Acid | ~10.0 - 12.5 | ~2-fold |

The stimulatory effect of this compound on collagen synthesis is linked to its influence at the genetic level. In studies with human intestinal smooth muscle cells, this compound was shown to significantly augment the steady-state levels of messenger RNA (mRNA) for procollagen types I and III nih.gov. Specifically, treatment with this compound resulted in a 1.6-fold increase in procollagen I mRNA levels and a more pronounced 3.5-fold increase in procollagen III mRNA levels nih.gov. Notably, under the same experimental conditions, L-ascorbic acid had no effect on the mRNA levels of either procollagen type, suggesting a unique mechanism of action for the palmitoylated derivative in upregulating collagen gene expression nih.gov.

In contrast to its stimulatory effect on protein synthesis in fibroblasts, this compound exhibits inhibitory effects on DNA synthesis in malignant cells. Studies on Ehrlich ascites tumour cells demonstrated a dose-dependent and time-dependent dual action nih.govnih.gov. While low concentrations (25–50 µM) were found to enhance DNA synthesis after long-term culture, higher concentrations had a significant inhibitory effect nih.govnih.gov. Treatment with 75 µM of 6-O-palmitoyl ascorbate resulted in a 64% inhibition of cellular DNA synthesis after 20 hours, which intensified to 99% inhibition after 4 days of culture nih.govnih.gov. This suggests that at higher concentrations, this compound potently downregulates the replicative capacity of malignant cells.

Table 2: Inhibitory Effect of 75 µM this compound on DNA Synthesis in Ehrlich Ascites Tumour Cells

| Treatment Duration | Inhibition of DNA Synthesis (%) |

|---|---|

| 20 hours | 64% |

Effects on Specific Cell Types and Pathogens

The biological activity of this compound extends to direct effects on various cell types, including a range of cancer cell lines and pathogenic bacteria. Its lipophilic character is believed to facilitate its interaction with cell membranes and contribute to its cytotoxic and antibacterial properties.

This compound has been found to inhibit cell proliferation and DNA synthesis across a variety of cancer cell lines nih.gov. Research has documented its activity in breast, colon, and glioblastoma cells nih.gov. In studies on Ehrlich ascites tumour cells, a high dose (75 µM) of this compound not only inhibited DNA synthesis but also considerably decreased the total cell number over an 11-day period nih.gov. The primary mechanism of its anti-cancer activity is attributed to the generation of reactive oxygen species (ROS), which induces oxidative stress and leads to cell death in malignant cells.

Table 3: Documented Effects of this compound on Various Cancer Cell Lines

| Cancer Cell Line Type | Observed Effect |

|---|---|

| Breast | Inhibition of cell proliferation and DNA synthesis nih.gov |

| Colon | Inhibition of cell proliferation and DNA synthesis nih.gov |

| Glioblastoma | Inhibition of cell proliferation and DNA synthesis nih.gov |

This compound has demonstrated potent antibacterial activity, particularly against the gastric pathogen Helicobacter pylori nih.govoup.com. In vitro studies have shown that it exerts a strong inhibitory effect on the growth and survival of H. pylori under both aerobic and microaerophilic conditions nih.govoup.com. This bactericidal effect was observed in a concentration range of 0.04 to 0.4 mg/ml (0.1 to 1.0 mM) nih.govoup.comresearchgate.net. For instance, exposure of H. pylori to 0.2 mg/ml of this compound resulted in no viable cells being detected after just one hour oup.com. The compound's efficacy was also tested against other bacterial strains, where it showed a similar inhibitory effect on Bacillus cereus and Bacillus subtilis nih.gov.

Table 4: Antibacterial Spectrum of this compound

| Pathogen | Condition | Effective Concentration Range |

|---|---|---|

| Helicobacter pylori | Aerobic & Microaerophilic | 0.04 - 0.4 mg/ml (0.1 - 1.0 mM) nih.govoup.com |

| Bacillus cereus | Not specified | Not specified (similar to H. pylori) nih.gov |

Protection of Lymphocytes against Radiation-Induced Damage

In vitro and pre-clinical cellular studies have demonstrated the potential of this compound to protect lymphocytes from the detrimental effects of radiation. This protection is attributed to its antioxidant properties and its ability to mitigate various forms of cellular damage induced by ionizing radiation.

Research investigating the protective effects of the lipophilic vitamin C derivative, 6-o-palmitoylascorbate (PlmtVC), has shown its efficacy in shielding human lymphocytes from X-ray-induced damage. nih.gov In a study utilizing human lymphocytes HEV0082, pre-irradiational administration of PlmtVC was found to protect against diminished cell viability and apoptosis following exposure to 1.5 Gy of X-ray radiation. nih.gov

The study further elucidated the molecular mechanisms behind this protective effect. A key finding was the significant reduction in DNA double-strand breaks (DSBs), a critical form of DNA damage induced by radiation. nih.gov The formation of gamma-H2A.X foci, which are markers for DSBs, was markedly enhanced in irradiated cells; however, this was appreciably prevented by PlmtVC. nih.gov Notably, PlmtVC was more effective in preventing these X-ray-induced DSBs than L-ascorbic acid (L-AA). nih.gov

In addition to DNA damage, X-ray exposure increased intracellular reactive oxygen species (ROS) production, leading to subsequent lipid peroxidation and protein carbonylation in the lymphocytes. nih.gov Treatment with PlmtVC significantly repressed all of these oxidative stress markers. nih.gov This suggests that the radioprotective effects of PlmtVC are, at least in part, due to its potent antioxidative activity. nih.gov

Furthermore, the study highlighted the role of PlmtVC in maintaining the intracellular antioxidant defense system. PlmtVC was observed to elevate endogenous levels of reduced glutathione (GSH) in the lymphocytes and prevent the depletion of GSH that is typically induced by X-ray exposure. nih.gov This effect was more pronounced with PlmtVC compared to L-AA. nih.gov The superior protective capacity of PlmtVC is also linked to its stability. Stability tests revealed that after 14 days under physiological conditions, the residual vitamin C rates were significantly higher in PlmtVC solutions (62.2-82.0%) compared to L-AA solutions (20.5-28.7%). nih.gov When added to the lymphocyte cultures, PlmtVC-treated cells maintained a high level of intracellular vitamin C after 24 hours, whereas it was undetectable in L-AA-treated cells. nih.gov This persistent enrichment of intracellular vitamin C is thought to be a key factor in its ability to alleviate X-ray-induced oxidative stress. nih.gov

The detailed findings from this pre-clinical study are summarized in the table below.

| Parameter | Experimental Model | Radiation Dose | Effect of this compound |

| Cell Viability and Apoptosis | Human Lymphocytes (HEV0082) | 1.5 Gy X-ray | Protected against radiation-induced decrease in viability and induction of apoptosis. nih.gov |

| DNA Damage (Double-Strand Breaks) | Human Lymphocytes (HEV0082) | 1.5 Gy X-ray | Markedly prevented the formation of γ-H2A.X foci, indicating a reduction in DSBs. More effective than L-ascorbic acid. nih.gov |

| Oxidative Stress Markers | Human Lymphocytes (HEV0082) | 1.5 Gy X-ray | Significantly repressed the increase in intracellular ROS, lipid peroxidation, and protein carbonylation. nih.gov |

| Intracellular Antioxidants | Human Lymphocytes (HEV0082) | 1.5 Gy X-ray | Elevated endogenous reduced glutathione (GSH) and prevented its radiation-induced depletion more effectively than L-ascorbic acid. nih.gov |

| Intracellular Vitamin C Stability | Human Lymphocytes (HEV0082) | N/A | Maintained a high level of intracellular vitamin C after 24 hours, unlike L-ascorbic acid which was undetectable. nih.gov |

Advanced Formulation and Delivery Systems Research

Nanocarrier Development for Enhanced Delivery

Nanotechnology offers promising strategies to overcome the limitations of conventional drug administration. For Palmitoyl (B13399708) Ascorbate (B8700270), nanocarriers such as liposomes, micelles, and lipid nanoparticles are being developed to improve its delivery to target sites, protect it from degradation, and enable combination therapies. researchgate.netuminho.ptnih.gov

Liposomal Encapsulation of Palmitoyl Ascorbate (PAL)

Liposomes are microscopic vesicles composed of a lipid bilayer, making them an ideal carrier for lipophilic compounds like PAL. researchgate.netnih.gov The incorporation of PAL into the liposomal membrane leverages its amphiphilic nature, enhancing the stability and delivery of both the carrier and its cargo. researchgate.netuminho.pt

To enhance the systemic circulation time of liposomes, their surface is often modified with Polyethylene (B3416737) Glycol (PEG), a process known as PEGylation. nih.govmdpi.com This creates a "stealth" effect, forming a hydrophilic barrier that reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging blood residency. nih.govmdpi.com

Research on doxorubicin-loaded liposomes demonstrated that PEGylated formulations (SDL and SDL-A) had a significantly higher area under the curve (AUC) and therapeutic availability in tumor tissue compared to conventional, non-PEGylated liposomes (DL). The presence of ascorbyl palmitate in these PEGylated liposomes was found to alter the biodistribution pattern, suggesting a potential for improved drug targeting. Further studies have confirmed that modifying PAL formulations with PEG is a viable strategy for in vivo applications, and co-loading of PEGylated liposomes with PAL and other agents like paclitaxel (B517696) has shown clear therapeutic benefits. mdpi.com

The co-encapsulation of PAL with established chemotherapeutic agents in a single liposomal carrier is a key area of research, aiming for synergistic anticancer effects.

Doxorubicin (DOX): The co-delivery of PAL and DOX in liposomes has been shown to produce a synergistic anticancer effect. drpress.org The presence of PAL can enhance the cellular uptake of the liposome (B1194612); one study found the intercellular concentration of DOX was 2.5-fold greater in a co-loaded liposome compared to a DOX-only liposome. drpress.org Furthermore, PAL may help mitigate the oxidative stress-related toxicity associated with DOX. Studies also report that PAL can increase the retention time of DOX within the liposome, potentially allowing for a more sustained release at the tumor site.

Docetaxel (B913) (DOC): Several studies have developed liposomal nanocarriers for the co-delivery of DOC and PAL. uminho.pt These formulations exhibit high encapsulation efficiency and demonstrate a potent synergistic antitumor effect across various cancer cell lines, including liver, breast, and prostate cancer cells. researchgate.netdntb.gov.ua Research has identified that a PAL to DOC weight ratio of 200:1 provides the highest synergistic effect. researchgate.netdntb.gov.ua These co-loaded liposomes typically have an average diameter of 140 to 170 nm and a negative zeta potential ranging from -40 mV to -56 mV. uminho.pt

Paclitaxel (PTX): Liposomes containing both PTX and PAL have demonstrated substantial antitumor effects in vivo, enhancing the therapeutic activity of liposomal paclitaxel compared to formulations without PAL. dntb.gov.ua The antioxidant properties of PAL are believed to contribute to this enhanced effect. This synergistic benefit has been observed even at reduced doses of PAL. dntb.gov.ua

Thymoquinone (B1682898) (TQ): While the co-encapsulation of PAL with doxorubicin, docetaxel, and paclitaxel in liposomes is well-documented, the specific combination of PAL and thymoquinone within a liposomal carrier is less reported. However, related research has demonstrated the successful co-formulation of thymoquinone and Vitamin C (ascorbic acid) in liposomes, which showed synergistic anticancer activity against colorectal and lung cancer cell lines. Other research has focused on different nanocarriers for this combination, such as palmitoyl-chitosan nanoparticles.

| Formulation | Co-Encapsulated Agent | Key Findings | Particle Size (nm) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|---|

| PEGylated Liposome | Doxorubicin | Improved biodistribution and tumor targeting compared to non-PEGylated liposomes. | 105-120 | Not specified | |

| Liposome | Docetaxel | Highest synergistic anti-tumor activity at a 200:1 PAL:DOC weight ratio. | 140-170 | -40 to -56 | researchgate.netuminho.pt |

| Liposome | Paclitaxel | Enhanced antitumor effects compared to liposomal paclitaxel alone. | Not specified | Not specified | dntb.gov.ua |

| Liposome | Doxorubicin | Increased drug retention time within the liposome. | Not specified | Not specified |

Polymeric Micelles Loaded with this compound

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. Their core-shell structure allows for the encapsulation of hydrophobic molecules like PAL. Research has shown that PAL can be incorporated into polyethylene glycol-phosphatidyl ethanolamine (B43304) (PEG-PE) micelles.

These PAL-loaded micelles demonstrated a preferential association with various cancer cells compared to non-cancer cells in co-culture models. The mechanism of cytotoxicity was found to be primarily through the generation of reactive oxygen species (ROS). Other research has utilized microfluidic platforms to produce polymeric micelles for the co-delivery of PAL and dexamethasone. This technology allows for robust production with improved control over the size and polydispersity of the micelles.

Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC)

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are next-generation lipid-based delivery systems that offer advantages such as high stability and controlled release. nih.gov

Solid Lipid Nanoparticles (SLN): SLNs are produced from solid lipids and are effective carriers for lipophilic compounds. nih.gov They have been successfully used to co-encapsulate PAL and paclitaxel (PTX). nih.gov These dual-loaded SLNs were spherical, with an average size of approximately 223 nm, and exhibited very high encapsulation efficiencies for both PAL (96.27%) and PTX (93.58%). nih.gov In vitro studies showed that a PAL/PTX mass ratio of 2/1 provided optimal synergistic anticancer efficacy. nih.gov Other work has focused on synthesizing and characterizing PAL-loaded SLNs (SLN-AP) using a hot homogenization method, confirming their potential as a stable delivery vehicle.

Nanostructured Lipid Carriers (NLC): NLCs are a modification of SLNs, created by mixing solid lipids with liquid lipids, resulting in a less-ordered lipid matrix that can accommodate more of the active compound. Studies characterizing PAL-loaded NLC gels found particle sizes in the range of 170-250 nm with a polydispersity index below 0.3. These NLCs achieved an encapsulation efficiency of nearly 100% and a zeta potential greater than |30 mV| after PAL incorporation. Comparative stability studies have shown that PAL is most stable when stored at 4°C in either NLC or SLN formulations, with NLCs retaining over 71% of non-degraded PAL after 3 months.

| Carrier Type | Co-Encapsulated Agent | Key Findings | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|---|

| SLN | Paclitaxel | Optimal synergistic effect at 2:1 PAL:PTX ratio. | ~223 | 96.27% (PAL), 93.58% (PTX) | nih.gov |

| NLC Gel | None (PAL only) | High stability and loading capacity. | 170-250 | ~100% | |

| NLC | None (PAL only) | High chemical stability at 4°C, retaining >71% of PAL after 3 months. | Not specified | Not specified |

Palmitoyl-Chitosan Nanoparticles

Chitosan (B1678972), a natural polymer, can be hydrophobically modified with palmitic acid to form Palmitoyl-Chitosan, an amphiphilic material capable of forming nanoparticles. This modification creates a carrier suitable for encapsulating both hydrophobic and hydrophilic compounds.

Significant research has been conducted on Palmitoyl-Chitosan Nanoparticles (PCNPs) for the co-delivery of hydrophobic thymoquinone (TQ) and hydrophilic L-ascorbic acid (LAA). This dual-loaded system (PCNP-TQ-LAA) showed an average particle size of 247.7 nm, a polydispersity index (PDI) of 0.348, and a positive zeta potential of +19.60 mV. The hydrophobic modification of the chitosan backbone significantly improved encapsulation, achieving an efficiency of 64.9% for TQ and 90.0% for LAA. These nanoparticles demonstrated a controlled, zero-order release kinetic. Studies on the cellular uptake of N-palmitoyl chitosan nanoparticles indicate that the degree of hydrophobic substitution influences the uptake pathway, with non-clathrin-mediated and macropinocytosis routes being prominent.

| Formulation | Encapsulated Agents | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|---|

| PCNP-TQ-LAA | Thymoquinone (TQ) & L-ascorbic acid (LAA) | 247.7 ± 24.0 | +19.60 ± 1.27 | 64.9% (TQ), 90.0% (LAA) | |

| LMWPC Nanoparticles | 5-fluorouracil | 93.4 ± 3.2 | +4.2 ± 1.1 | 30.2% | |

| N-Palmitoyl Chitosan Nanoparticles | Ropinirole HCl | 175.2 ± 2.5 | +8.7 ± 0.5 | Not specified |

Strategies for Targeted Delivery

Targeted delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-site effects. For this compound, this is often achieved by incorporating it into nanocarriers that exploit physiological or engineered targeting mechanisms.

Passive targeting primarily relies on the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of solid tumors. mdpi.com The leaky vasculature and poor lymphatic drainage in the tumor microenvironment allow nanoparticles of a certain size (typically under 200 nm) to extravasate from the bloodstream and accumulate in the tumor tissue. nih.govmdpi.comnih.gov

This compound has been incorporated into several nanocarrier systems designed to utilize the EPR effect. Solid lipid nanoparticles (SLNs) are a notable example. nih.gov In one study, SLNs co-loaded with this compound and paclitaxel were developed with an average size of approximately 223 nm. nih.gov These nanoparticles demonstrated good stability and the ability to accumulate in solid tumors, which is attributed to the EPR effect. nih.gov Similarly, liposomal formulations containing this compound, with particle sizes ranging from 140 to 170 nm, are designed for passive tumor targeting. researchgate.netnih.gov The encapsulation of this compound into these nanostructures is intended to prolong circulation time and enhance accumulation at the tumor site through the EPR mechanism. nih.govnih.gov

Active targeting involves modifying the surface of a nanocarrier with ligands that bind to specific receptors overexpressed on target cells, such as cancer cells. mdpi.com This strategy aims to enhance cellular uptake and further increase the concentration of the therapeutic agent at the desired site following passive accumulation via the EPR effect. mdpi.com

Research into active targeting strategies for this compound-loaded nanocarriers includes the use of ascorbate itself as a targeting moiety. Nanoparticles can be surface-modified with this compound, where the ascorbate portion acts as a ligand for sodium-dependent vitamin C transporters (SVCT), particularly SVCT1 and SVCT2, which are often overexpressed in certain cancer cells. researchgate.nettandfonline.comnih.gov

One study demonstrated the development of poly(lactic-co-glycolic acid) (PLGA) nanoparticles surface-conjugated with this compound. researchgate.nettandfonline.com The ascorbate on the surface facilitated targeting of the SVCT1 transporter. researchgate.nettandfonline.com It was found that conjugating 20% ascorbate to the nanoparticle surface achieved maximum uptake efficacy in Caco-2 cells, which express SVCT1. researchgate.nettandfonline.com This specific interaction triggers an endocytosis pathway that allows the nanoparticles to be internalized by the cells. researchgate.nettandfonline.com This approach not only enhances uptake but can also influence the intracellular trafficking of the nanocarrier. researchgate.nettandfonline.com

Another study explored using 6-O-palmitoyl-L-ascorbic acid as one of three targeting ligands (along with leucine (B10760876) and glutathione) on the surface of niosomes to cross the blood-brain barrier. nih.gov The ascorbic acid moiety targets the SVCT2 transporter found on brain endothelial cells. nih.gov

A novel strategy for localized drug delivery is the use of ultrasound in conjunction with microbubbles. acs.orgnih.gov Microbubbles, which are gas-filled particles typically 1-10 µm in size, oscillate when exposed to an ultrasound field. acs.orgnih.gov This oscillation, known as cavitation, can temporarily increase the permeability of nearby cell membranes (sonoporation), enhancing the uptake of co-administered therapeutic agents. acs.orgleeds.ac.uk

Research has shown that this technique can enhance the delivery of liposomal this compound. acs.orgnih.govresearchgate.net In one in-vitro study, the use of ultrasound-triggered microbubbles increased the efficacy of liposomal this compound treatments by 1.7-fold and 2.2-fold in two different colorectal cancer cell lines. acs.orgnih.gov This method allows for localized enhancement of drug delivery specifically in the area exposed to the ultrasound pulse, which could reduce off-site toxicity. acs.orgnih.gov The liposomes serve to carry the this compound, while the microbubbles act as the trigger for enhanced cellular uptake upon ultrasound activation. acs.orgnih.gov

Formulation Design and Optimization

The selection of lipids and surfactants is critical in the design of lipid-based nanocarriers like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). rjptonline.org These components influence key parameters such as particle size, zeta potential (surface charge), and physical stability. researchgate.netmdpi.com

For this compound-loaded SLNs, different solid lipids such as tristearin (B179404) and glyceryl monostearate have been investigated. nih.gov The choice of lipid affects the crystallinity of the nanoparticle matrix, which in turn can influence drug encapsulation and release profiles. rjptonline.org In one study, glycerol (B35011) monostearate was found to produce stable SLN formulations with high encapsulation efficiency for this compound. nih.gov

Surfactants are essential for stabilizing the nanoparticle dispersion and preventing aggregation. rjptonline.org Commonly used surfactants in this compound formulations include polysorbates (e.g., Polysorbate 80) and block copolymers like Pluronic F-68. nih.govmdpi.com The type and concentration of the surfactant can affect particle size and zeta potential. mdpi.com For instance, studies on SLNs have shown that particle size can be inversely correlated to the surfactant concentration. mdpi.com Research on NLCs for this compound encapsulation found that the selection of suitable surfactants and solid lipids improved the compound's chemical stability. nih.gov The zeta potential of developed this compound-loaded NLC formulations was higher than -30 mV, which is indicative of good physical stability, with variations depending on the specific lipid and surfactant used. nih.gov

Table 1: Effect of Surfactant (Pluronic F-68) on this compound-Loaded SLN Properties Data synthesized from findings on SLN formulations. nih.govresearchgate.net

| Formulation Parameter | SLN with 1.5% Pluronic F-68 | SLN with 3% Pluronic F-68 |

| Average Particle Size | ~200 nm | ~170 nm |

| Polydispersity Index (PDI) | ~0.29 | ~0.26 |

| Zeta Potential | ~ -28 mV | ~ -27 mV |

The amount of this compound incorporated into a nanocarrier, known as drug loading, has a direct impact on the formulation's stability and efficiency. nih.gov

Studies on nanostructured lipid carriers (NLCs) have shown that a higher percentage of this compound loading can improve its chemical stability within the formulation. nih.gov However, there is often an optimal range for drug loading. In a study involving PLGA nanoparticles modified with this compound, the encapsulation efficiency of a co-loaded drug (paclitaxel) decreased when the proportion of this compound in the polymer matrix exceeded a certain threshold (30%), suggesting that excess this compound might compete for space within the carrier. tandfonline.com

In the development of SLNs, co-loading this compound with another agent, paclitaxel, resulted in high encapsulation efficiencies for both compounds: 96.27% for this compound and 93.58% for paclitaxel. nih.gov Similarly, liposomes co-encapsulating docetaxel and this compound showed high encapsulation efficiency for both drugs, with particle sizes remaining in the 140-170 nm range. researchgate.netnih.gov

The loading of this compound can also influence the surface properties of the nanocarrier. Incorporating ascorbyl palmitate into phosphatidylcholine-based lipid nanoparticles was shown to increase the negative zeta potential, which enhances stability by preventing particle aggregation. mdpi.comnih.gov However, when the concentration of ascorbyl palmitate relative to the primary lipid exceeded 8% (w/w), the interactions changed, affecting the homogeneity and phase transition behavior of the lipid structure. mdpi.comnih.gov